molecular formula C17H17NO4 B5496268 4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid

4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid

Cat. No. B5496268
M. Wt: 299.32 g/mol
InChI Key: GFIJZJBJKDWZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid, also known as MPABA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPABA is a derivative of benzoic acid and has a complex molecular structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of 4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. This compound has been shown to selectively inhibit COX-2, which is involved in the production of prostaglandins in response to inflammation, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of prostaglandins in a dose-dependent manner, with higher doses resulting in greater inhibition. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, reducing inflammation and pain in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid has a number of advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of this compound for use in experiments. Another advantage is its selectivity for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for the study of 4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid. One direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the use of this compound as a building block for the synthesis of novel materials with potential applications in fields such as catalysis and gas storage. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid can be synthesized using a variety of methods. One of the most popular methods involves the reaction of 3-(3-methylphenoxy)propanoic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been used as a plant growth regulator, promoting the growth and development of crops such as rice and wheat. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

properties

IUPAC Name

4-[3-(3-methylphenoxy)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-3-2-4-15(11-12)22-10-9-16(19)18-14-7-5-13(6-8-14)17(20)21/h2-8,11H,9-10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJZJBJKDWZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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